N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine
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Overview
Description
N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a nitro group and an ethylphenyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group at the 2-position. This is followed by a coupling reaction with 2-ethylphenylamine under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(2-Ethylphenyl)-2-amino-1-benzothiophen-3-amine.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways in disease models.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or specialty polymers.
Mechanism of Action
The mechanism by which N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. The benzothiophene core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine can be compared with other benzothiophene derivatives and nitro-substituted aromatic compounds. Similar compounds include:
2-Nitrobenzothiophene: Lacks the ethylphenyl substitution, leading to different reactivity and biological activity.
N-(2-Methylphenyl)-2-nitro-1-benzothiophen-3-amine: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical properties and interactions.
2-Amino-1-benzothiophene:
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
615258-11-2 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C16H14N2O2S/c1-2-11-7-3-5-9-13(11)17-15-12-8-4-6-10-14(12)21-16(15)18(19)20/h3-10,17H,2H2,1H3 |
InChI Key |
KRNKQGKCXZAUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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